Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate
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Overview
Description
Boc-Metyr(Me)-OH DCHA, also known as tert-Butyloxycarbonyl-N-methyltyrosine-OH dicyclohexylamine, is a compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often used as a building block in the synthesis of peptides and proteins. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Metyr(Me)-OH DCHA typically involves the protection of the amino group of N-methyltyrosine with a tert-butyloxycarbonyl group. This can be achieved by reacting N-methyltyrosine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of Boc-Metyr(Me)-OH DCHA follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the process. The final product is often obtained in high purity through multiple purification steps, including crystallization and high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-Metyr(Me)-OH DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Substitution Reactions: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide), hydroxybenzotriazole.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Deprotection: N-methyltyrosine.
Coupling: Peptides and proteins with N-methyltyrosine residues.
Substitution: Alkylated or acylated derivatives of N-methyltyrosine.
Scientific Research Applications
Boc-Metyr(Me)-OH DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly those containing N-methyltyrosine residues.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the modification of proteins and peptides for various bioconjugation applications.
Biological Studies: Utilized in the study of protein-protein interactions, enzyme mechanisms, and receptor binding.
Mechanism of Action
The mechanism of action of Boc-Metyr(Me)-OH DCHA primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins with specific sequences and functionalities.
Comparison with Similar Compounds
Boc-Metyr(Me)-OH DCHA can be compared with other Boc-protected amino acids, such as:
Boc-Phenylalanine: Similar in its use as a protected amino acid in peptide synthesis but lacks the hydroxyl group present in tyrosine.
Boc-Tyrosine: Similar structure but without the N-methyl group, leading to different reactivity and properties.
Boc-Serine: Contains a hydroxyl group like tyrosine but differs in the side chain structure.
The uniqueness of Boc-Metyr(Me)-OH DCHA lies in its N-methyl group, which can influence the conformation and reactivity of peptides and proteins containing this residue.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGWIMOMDIMBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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